Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Overview
Description
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group and a dimethylamino group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-bromobenzaldehyde with dimethylamine and methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-3-(dimethylamino)prop-2-enoate
- Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
- Methyl 2-(3-bromophenyl)-3-(ethylamino)prop-2-enoate
Uniqueness
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the dimethylamino group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl (Z)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSXRGAHCLSQFM-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CC(=CC=C1)Br)\C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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